1-Butyl-3-methylimidazolium bromide

Descripción general

Descripción

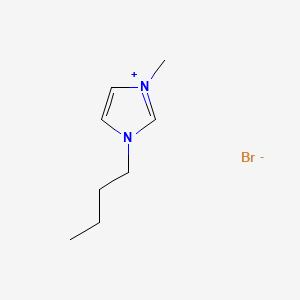

1-Butyl-3-methylimidazolium bromide is an ionic liquid with the chemical formula C8H15BrN2. It is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. These characteristics make it a valuable compound in various scientific and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Butyl-3-methylimidazolium bromide can be synthesized through a straightforward reaction between 1-methylimidazole and 1-bromobutane. The reaction typically occurs in a solvent such as acetonitrile or ethanol, under reflux conditions for several hours. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In industrial settings, the synthesis of this compound is often carried out in a continuous, solvent-free process using a microbore tube reactor. This method enhances the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

1-Butyl-3-methylimidazolium bromide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

Complexation Reactions: It can form complexes with metal ions, which are useful in catalysis and material science.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include halides, cyanides, and thiolates.

Solvents: Reactions are typically carried out in polar solvents such as water, methanol, or dichloromethane.

Major Products

Substituted Imidazolium Salts: These are formed when the bromide ion is replaced by other nucleophiles.

Metal Complexes: These are formed when this compound interacts with metal ions.

Aplicaciones Científicas De Investigación

Chemical Properties and Characteristics

1-Butyl-3-methylimidazolium bromide is characterized by its low volatility, thermal stability, and ability to dissolve a wide range of organic and inorganic compounds. These properties make it suitable for various applications, particularly as a solvent and catalyst in chemical reactions.

Chemistry

BMIMBr serves as an effective solvent and catalyst in organic reactions. It has been utilized in:

- Heck reactions : Facilitating the coupling of aryl halides with alkenes.

- Stetter reactions : Assisting in the formation of α-hydroxy ketones from aldehydes.

The ionic liquid's ability to stabilize reaction intermediates enhances reaction rates and yields .

Biology

In biological studies, BMIMBr has been employed to investigate:

- Protein stability : It provides a unique environment for studying the stability of proteins under different conditions.

- Enzyme activity : The ionic liquid environment can influence enzyme kinetics and mechanisms, providing insights into enzyme functionality in non-aqueous media .

Medicine

BMIMBr is being explored for its potential in:

- Drug delivery systems : Its solubility properties allow for the development of novel drug formulations.

- Biocatalysis : It serves as a medium for enzyme-catalyzed reactions, enhancing the efficiency of biocatalysts in pharmaceutical applications .

Industry

In industrial applications, BMIMBr has shown promise in:

- Ionogel membranes : Used for desalination processes, providing efficient ion transport properties.

- Chemoresistive gas sensors : Its unique electrical properties make it suitable for detecting various gases .

Case Study 1: Functionalized Zeolites

A study investigated the use of BMIMBr functionalized zeolites for catalyzing carbohydrate conversion into platform chemicals like 5-hydroxymethylfurfural (5-HMF) and furfural. The functionalized zeolites demonstrated enhanced catalytic activity compared to bare zeolites, achieving up to 80% yield of 5-HMF from fructose. The study highlighted the synergistic effects between BMIMBr and zeolite frameworks, improving thermal stability and catalytic performance .

Case Study 2: Chitosan Beads

Research focused on chitosan beads impregnated with BMIMBr showed that these beads could effectively remove methylene blue dye from aqueous solutions. The adsorption efficiency reached 86% within 25 minutes. This study emphasized the potential of BMIMBr in wastewater treatment applications due to its high adsorption capacity and rapid kinetics .

Comparative Data Table

| Application Area | Specific Use | Yield/Performance Metrics |

|---|---|---|

| Chemistry | Heck & Stetter reactions | Increased yields |

| Biology | Protein stability studies | Enhanced enzyme activity |

| Medicine | Drug delivery systems | Improved solubility |

| Industry | Ionogel membranes | Efficient ion transport |

| Functionalized Zeolites | Catalyzing carbohydrate conversion | Up to 80% yield of 5-HMF |

| Chitosan Beads | Wastewater treatment | 86% dye removal in 25 minutes |

Mecanismo De Acción

The mechanism of action of 1-butyl-3-methylimidazolium bromide involves its ability to stabilize or destabilize proteins and enzymes. At lower concentrations, it can offset the deleterious effects of other ionic liquids on proteins, while at higher concentrations, it may destabilize them. This dual behavior is attributed to its interactions with the protein structure, which can be studied using fluorescence and circular dichroism experiments .

Comparación Con Compuestos Similares

1-Butyl-3-methylimidazolium bromide can be compared with other similar ionic liquids, such as:

- 1-Butyl-3-methylimidazolium chloride

- 1-Butyl-3-methylimidazolium iodide

- 1-Butyl-3-methylimidazolium tetrafluoroborate

Uniqueness

This compound is unique due to its specific interactions with proteins and its ability to form stable complexes with metal ions. Its thermal stability and solubility in various solvents also make it a versatile compound for different applications .

Actividad Biológica

1-Butyl-3-methylimidazolium bromide ([bmim]Br) is an ionic liquid (IL) that has garnered significant attention in various fields, particularly in organic synthesis and biological applications. This article delves into its biological activity, highlighting its roles in catalysis, antibacterial properties, and cytotoxicity, supported by data tables and relevant case studies.

Overview of this compound

[bmim]Br is characterized by its unique properties as an ionic liquid, including low volatility, thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds. These properties make it a versatile solvent and catalyst in chemical reactions.

Catalytic Activity

Oxidation Reactions

One of the notable applications of [bmim]Br is its role as a promoter in the selective oxidation of sulfur compounds. A study demonstrated that [bmim]Br effectively facilitated the oxidation of aliphatic and aromatic sulfides to sulfoxides using sodium bromate (NaBrO3) as the oxidant. The reactions were conducted under neutral conditions, yielding excellent results:

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Oxidation of benzyl phenyl sulfide | 80-93 | 70 °C for 30-50 min |

| Oxidative coupling of thiols | 79-94 | Room temperature for 25-50 min |

The mechanism proposed involves the polarization of the Br=O bond by [bmim]Br, followed by a nucleophilic attack from sulfur, leading to sulfoxide formation without over-oxidation to sulfones .

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of [bmim]Br. In vitro evaluations indicated that this ionic liquid exhibits significant antibacterial activity against various bacterial strains. The synthesis and biological evaluation of novel ILs based on [bmim]Br have shown promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 1.0 mg/mL |

| Pseudomonas aeruginosa | 0.8 mg/mL |

These findings suggest that [bmim]Br can be developed into effective antibacterial agents, potentially serving as active pharmaceutical ingredients .

Cytotoxicity Studies

The cytotoxic effects of [bmim]Br were assessed using the MTT assay on various cell lines, including Hepa-1c1c7 (hepatoma) and L929 (fibroblast) cells. The results indicated varying degrees of cytotoxicity depending on concentration:

| Concentration (mg/mL) | Hepa-1c1c7 Viability (%) | L929 Viability (%) |

|---|---|---|

| 0.1 | 95 | 90 |

| 0.5 | 85 | 80 |

| 1.0 | 60 | 70 |

At higher concentrations, significant cytotoxic effects were observed, particularly in Hepa-1c1c7 cells . This highlights the importance of further investigating the safety profiles and therapeutic windows of [bmim]Br.

Case Studies

Case Study: Functionalized Zeolites with [bmim]Br

A study focused on zeolites functionalized with [bmim]Br for catalyzing carbohydrate conversions demonstrated enhanced yields for platform chemicals like hydroxymethylfurfural (5-HMF). The functionalized zeolites showed:

| Zeolite Type | Yield of 5-HMF (%) |

|---|---|

| NaY | 80 |

| HZSM-5 | 62 |

| Beta | 59 |

The presence of [bmim]Br improved the stability and yield compared to bare zeolites, indicating potential industrial applications in biomass conversion processes .

Propiedades

IUPAC Name |

1-butyl-3-methylimidazol-3-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2.BrH/c1-3-4-5-10-7-6-9(2)8-10;/h6-8H,3-5H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYCQOKLOSUBEJK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C[N+](=C1)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85100-77-2 | |

| Record name | 1-Butyl-3-methylimidazolium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85100-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1-butyl-3-methylimidazolium bromide?

A1: this compound has the molecular formula C8H15BrN2 and a molecular weight of 219.13 g/mol.

Q2: How can this compound be characterized spectroscopically?

A2: Common spectroscopic techniques for characterizing this compound include:

- Infrared Spectroscopy (IR): IR spectroscopy reveals functional groups present in the molecule, such as the C-H stretching vibrations of the imidazolium ring and alkyl chains. [, , , ]

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR provide detailed information about the structure and dynamics of the molecule, including the conformation of the butyl chain and interactions with anions. [, , , , , ]

Q3: What is the impact of water content on the physical state of this compound?

A3: this compound is hygroscopic, meaning it readily absorbs water from the atmosphere. Depending on water content, it can exist as a solid, liquid, metastable supercooled melt, or a two-phase system (liquid and crystalline hydrate). []

Q4: How does temperature affect the density and viscosity of this compound?

A4: Like most liquids, the density of this compound decreases with increasing temperature. Its viscosity also decreases as temperature rises, making it less viscous and more fluid at higher temperatures. [, , ]

Q5: What is the refractive index of this compound and how is it measured?

A5: The refractive index of this compound has been measured at various temperatures (e.g., 298.15 K and 308.15 K) across the entire composition range. It is typically determined using refractometry. [, ]

Q6: Is this compound compatible with common materials used in chemical processes?

A6: this compound can be corrosive to some metals. Its corrosivity depends on factors such as the presence of water, metal salts, and the specific metal in contact. []

Q7: How thermally stable is this compound?

A7: this compound exhibits good thermal stability compared to many conventional solvents, but it does decompose at elevated temperatures. Its decomposition pathway can be influenced by factors like the presence of other substances and heating rate. []

Q8: What types of reactions can this compound catalyze?

A8: this compound has been explored as a solvent and catalyst for a range of reactions, including:

- Heck reactions: It facilitates the coupling of aryl halides with styrene to form trans-stilbenes under microwave irradiation. []

- Benzoin condensations: It acts as both a solvent and catalyst in cross-benzoin condensation reactions under basic conditions. []

- Decarboxylation reactions: It catalyzes the decarboxylation of butenyl carbonate to produce epoxybutane. [, ]

- Multicomponent reactions: It mediates the synthesis of diverse heterocyclic compounds, such as benzo[b][1,4]oxazines and dispiroheterocycles. [, , ]

Q9: How does this compound influence reaction rates and selectivity?

A9: The use of this compound as a solvent can significantly enhance reaction rates compared to conventional solvents. Its ionic nature and ability to solvate reactants and transition states contribute to this acceleration. Additionally, it can influence reaction selectivity by stabilizing specific intermediates or transition states. [, , , ]

Q10: How can this compound be used in green chemistry applications?

A10: this compound is considered a greener alternative to many traditional volatile organic solvents. Its low vapor pressure reduces the risk of air pollution, and its ability to be recycled further minimizes environmental impact. It has been investigated for various green chemistry applications, including:

- Biomass processing: It can be used to dissolve and process lignocellulosic biomass for the production of biofuels and platform chemicals. []

- CO2 capture: It has shown potential for capturing carbon dioxide, a major greenhouse gas. []

Q11: How is computational chemistry used to study this compound?

A11: Computational techniques like Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations are employed to investigate various aspects of this compound, including:

- Electronic structure: DFT calculations can determine the electronic distribution, dipole moment, and other electronic properties. []

- Intermolecular interactions: Simulations can model the interactions between this compound molecules and with other species, providing insights into solvation phenomena and reaction mechanisms. []

- Dynamic behavior: MD simulations can track the motion of atoms and molecules over time, revealing information about diffusion, conformational changes, and other dynamic processes. [, ]

Q12: How do structural modifications of the 1-butyl-3-methylimidazolium cation affect the properties of the ionic liquid?

A12: Altering the alkyl chain length or introducing different substituents on the imidazolium ring can significantly impact the ionic liquid's properties, including:

- Melting point: Longer alkyl chains generally lead to higher melting points due to increased van der Waals interactions. [, ]

- Viscosity: Longer alkyl chains typically result in higher viscosity. []

- Solubility: The nature of the alkyl chain and substituents can influence the solubility of the ionic liquid in water and other solvents. []

Q13: How does the choice of anion affect the properties and applications of 1-butyl-3-methylimidazolium-based ionic liquids?

A13: The anion plays a crucial role in determining the ionic liquid's properties:

- Melting point: Anions with weaker coordinating ability to the cation generally lead to lower melting points. []

- Hydrophilicity/hydrophobicity: The anion's nature (hydrophilic or hydrophobic) significantly affects the ionic liquid's miscibility with water and other solvents. [, ]

Q14: How stable is this compound under different storage conditions?

A14: this compound is generally stable under ambient conditions, but exposure to moisture, light, or heat can lead to degradation. Proper storage conditions, such as an inert atmosphere and controlled temperature, are essential to maintain its long-term stability.

Q15: What is the environmental fate of this compound?

A15: The environmental persistence and degradation pathways of this compound are active areas of research. Factors influencing its environmental fate include:

- Biodegradability: The biodegradability of imidazolium-based ionic liquids can vary depending on the structure of the cation and anion. []

- Toxicity: The ecotoxicological effects of this compound on aquatic and terrestrial organisms are being investigated. []

- Wastewater treatment: Research is ongoing to develop effective methods for removing ionic liquids from industrial wastewater. []

Q16: What strategies can be employed to mitigate the potential environmental impact of this compound?

A16: Strategies for mitigating the environmental impact include:

- Recycling and reuse: Developing efficient methods for recycling and reusing the ionic liquid in industrial processes can minimize waste generation. []

- Biodegradable alternatives: Exploring the synthesis and application of more biodegradable ionic liquids can reduce environmental persistence. []

Q17: What analytical techniques are used to quantify this compound?

A17: Common analytical techniques for quantifying this compound include:

- Chromatographic methods: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are widely used to separate and quantify ionic liquids. [, ]

- Spectroscopic methods: UV-Vis spectroscopy can be employed for quantitative analysis, especially when coupled with chromatographic separation. []

Q18: Is this compound used in any pharmaceutical applications?

A18: While this compound itself is not a pharmaceutical agent, ionic liquids, in general, are being investigated for potential applications in drug delivery, drug formulation, and as solvents for pharmaceutical synthesis.

Q19: What is the historical context of this compound research?

A20: Research on this compound and other ionic liquids has seen significant growth in recent decades, driven by their unique properties and potential for replacing traditional solvents. Early studies focused on their synthesis and fundamental physicochemical characterization, while current research explores their diverse applications and addresses their environmental impact. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.